Methyl 4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE is a chemical compound with a complex structure that includes a nitrophenyl group, a formohydrazido group, and an oxobutanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formohydrazido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 4-[(4-METHYL-3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE
- METHYL 4-[(2-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE
- METHYL 4-[(3-NITROPHENYL)HYDRAZIDO]-4-OXOBUTANOATE
Uniqueness
METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE is unique due to its specific substitution pattern on the phenyl ring and the presence of both formohydrazido and oxobutanoate groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H13N3O6 |
---|---|
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
methyl 4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C12H13N3O6/c1-21-11(17)6-5-10(16)13-14-12(18)8-3-2-4-9(7-8)15(19)20/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,18) |
InChI-Schlüssel |
FDEDGAOGWVZFNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.